molecular formula C19H19N3O3 B11176626 N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11176626
M. Wt: 337.4 g/mol
InChI Key: FOQGBTZWDIGXGM-UHFFFAOYSA-N
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Description

N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of hydrazides, which are known for their diverse biological activities and utility in synthetic chemistry.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C19H19N3O3/c1-2-13-8-6-7-11-16(13)22-17(23)12-15(19(22)25)20-21-18(24)14-9-4-3-5-10-14/h3-11,15,20H,2,12H2,1H3,(H,21,24)

InChI Key

FOQGBTZWDIGXGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves the reaction of 2-ethylphenyl derivatives with benzohydrazide under controlled conditions. One common method involves the condensation of 2-ethylphenyl isocyanate with benzohydrazide in the presence of a suitable solvent and catalyst . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is C21H24N4O3C_{21}H_{24}N_4O_3, and it features a unique structure that contributes to its biological activity. The presence of the benzohydrazide moiety is significant as it is known for various pharmacological effects.

Antimicrobial Activity

Studies have shown that benzohydrazide derivatives exhibit notable antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of bacterial growth, suggesting potential use in treating infections .

Antioxidant Properties

The antioxidant capacity of benzohydrazide derivatives has been evaluated using various assays, including the DPPH radical scavenging method. These compounds have demonstrated significant free radical scavenging activity, making them candidates for further investigation in the context of oxidative stress-related diseases .

Anticancer Potential

Recent research has indicated that certain benzohydrazide derivatives possess cytotoxic effects against various cancer cell lines. The mechanism of action may involve induction of apoptosis and inhibition of cell proliferation. Molecular docking studies have been employed to predict interactions with specific cancer-related targets, enhancing the understanding of their anticancer potential .

Antimicrobial Efficacy Study

A study conducted by Satyanarayana et al. evaluated several benzohydrazide derivatives for their antimicrobial activities. The results showed that certain derivatives exhibited superior antibacterial activity against S. aureus compared to standard antibiotics like erythromycin and gentamicin. The compound with multiple methoxy groups demonstrated the highest efficacy .

Molecular Docking Analysis

Molecular docking studies have been performed to explore the binding affinity of this compound to specific protein targets involved in cancer progression. These studies suggest that this compound can effectively interact with enzymes critical for tumor growth, providing a rationale for its potential use in cancer therapy .

Biological Activity

N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a dioxopyrrolidine ring and a hydrazide moiety. The molecular formula is C16H18N2O3C_{16}H_{18}N_2O_3, and it exhibits both hydrophilic and lipophilic characteristics, which may influence its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Although specific pathways remain to be fully elucidated, preliminary studies suggest that it may modulate neurotransmitter systems or exhibit anti-inflammatory properties.

Anticonvulsant Activity

Recent research has highlighted the anticonvulsant potential of related compounds in the dioxopyrrolidine class. For instance, studies involving hybrid molecules combining dioxopyrrolidine structures with known antiepileptic agents demonstrated significant protective effects in seizure models. Compounds showed efficacy in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating that similar derivatives may possess anticonvulsant properties as well .

Case Studies

  • Anticonvulsant Screening : In a study assessing the anticonvulsant properties of related compounds, several derivatives were tested for their efficacy in preventing seizures in animal models. Compounds with similar structural features to this compound exhibited promising results, leading to further investigation into their pharmacological profiles .
  • Antimicrobial Evaluation : A series of studies evaluated the antimicrobial efficacy of various hydrazone derivatives against different bacterial strains. The results indicated that certain derivatives could inhibit bacterial growth effectively, suggesting that this compound may also share this property based on its chemical structure .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AnticonvulsantDioxopyrrolidine DerivativesSignificant seizure protection
AntimicrobialBenzohydrazide DerivativesInhibition of Gram-positive bacteria
CytotoxicityVarious DerivativesInduced apoptosis in cancer cell lines

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